N-Butyl-3-methylisoxazol-5-amine
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Overview
Description
N-Butyl-3-methylisoxazol-5-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including N-Butyl-3-methylisoxazol-5-amine, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles typically involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate conditions using AuCl3 as a catalyst .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oximes or nitrile oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for oxidation, and sodium azide for substitution reactions. Conditions can vary from room temperature to moderate heating, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-Butyl-3-methylisoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, functionalized isoxazoles have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound’s effects are mediated through its binding to these enzymes, leading to altered neurotransmitter levels and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-3-methylisoxazol-5-amine include other isoxazole derivatives such as:
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-butyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-9-8-6-7(2)10-11-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
FAAAMJFDCGOCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NO1)C |
Origin of Product |
United States |
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